

Decanoyl-RVKR-CMK: Application Notes and Protocols for Researchers

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Compound of Interest		
Compound Name:	Decanoyl-RVKR-CMK	
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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of **Decanoyl-RVKR-CMK**, a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), including furin.

Decanoyl-RVKR-CMK is a synthetic peptide derivative that acts as a broad-spectrum inhibitor of the subtilisin/kexin-like proprotein convertase family.[1][2][3][4][5] This family of enzymes, which includes PC1, PC2, PC4, PACE4, PC5, PC7, and furin, is crucial for the maturation of a wide variety of proteins, including hormones, growth factors, receptors, and viral glycoproteins. [1][2][3][4][5] By targeting these enzymes, **Decanoyl-RVKR-CMK** serves as a valuable tool for studying protein processing and as a potential therapeutic agent against diseases where PCs are implicated, such as viral infections and cancer.[6][7]

Physicochemical Properties and Solubility

Proper handling and solubilization of **Decanoyl-RVKR-CMK** are critical for experimental success. The following table summarizes its key properties and solubility in common laboratory solvents.



Property	Value	Reference
Molecular Weight	744.41 g/mol	[8]
Molecular Formula	C34H66CIN11O5	[1][8]
Appearance	White to off-white solid	[8]
Purity	≥95%	[1]
Solubility in Water	Up to 1 mg/mL	[1][4]
Solubility in DMSO	Up to 100 mg/mL (134.33 mM) (ultrasonication may be required)	[8]

Storage and Stability

To ensure the integrity and activity of **Decanoyl-RVKR-CMK**, proper storage is essential.

Form	Storage Temperature	Stability	Reference
Powder	-20°C	At least 1 year	[8]
-80°C	At least 2 years	[8]	
In Solvent	-20°C	Up to 1 month	[8]
-80°C	Up to 6 months	[8]	

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] Aqueous solutions should not be stored long-term.[2]

Mechanism of Action and Biological Activity

Decanoyl-RVKR-CMK is a competitive inhibitor that forms an irreversible covalent bond with the active site of proprotein convertases.[6][7][9] The "RVKR" sequence mimics the consensus cleavage site of many PC substrates, providing specificity, while the chloromethylketone (CMK) moiety reacts with the active site histidine residue, leading to irreversible inhibition.[7]



Its biological activity has been demonstrated in various experimental systems:

Application	Effective Concentration/IC50	Cell Line/System	Reference
Inhibition of SARS- CoV-2 spike protein cleavage and viral entry	IC ₅₀ = 57 nM (plaque reduction assay)	VeroE6 cells	[1][4]
Inhibition of HIV-1 and HIV-2 replication	35 μM (70-80% inhibition)	HeLaCD4 cells	[8]
Inhibition of flavivirus (Zika, JEV) maturation	Varies by virus and cell type	Vero cells	[6]
Inhibition of proET-1 processing	Not specified	Endothelial cells	[1][4]
Inhibition of VGF secretion	Not specified	PC12 cells	[1][4]
Inhibition of reporter construct processing	Nearly complete at 5 μΜ	CHO IdID cells	[10]

Experimental ProtocolsPreparation of Stock Solutions

- 1. Using DMSO (for higher concentration stocks):
- To prepare a 10 mM stock solution, add 134.3 μL of newly opened, anhydrous DMSO to 1 mg of Decanoyl-RVKR-CMK.[8]
- If the compound does not dissolve completely, brief ultrasonication may be applied.[8]
- Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[8]
- 2. Using Water (for direct use in some aqueous buffers):



- To prepare a 1 mg/mL stock solution, add 1 mL of sterile, nuclease-free water to 1 mg of Decanoyl-RVKR-CMK.
- Gently vortex to dissolve.
- Note: Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[2]

General Protocol for Use in Cell Culture

This protocol provides a general guideline for inhibiting proprotein convertase activity in a cell-based assay. The optimal concentration and incubation time should be determined empirically for each specific application and cell line.

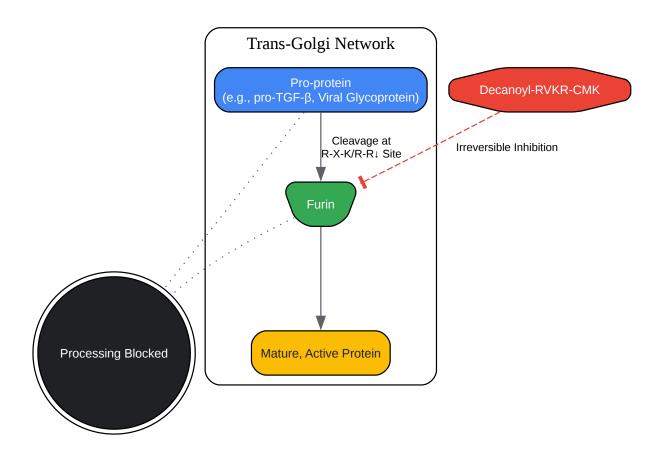
- Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
- Preparation of Working Solution: Dilute the Decanoyl-RVKR-CMK stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform serial dilutions to ensure accuracy.
- Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of **Decanoyl-RVKR-CMK**. Include a vehicle control (e.g., DMSO or water at the same final concentration as the inhibitor treatment).
- Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days depending on the experimental goals. For example, in HIV replication inhibition studies, a 7-day incubation was used.[8] For studies on SARS-CoV-2 spike protein cleavage, a 24-hour treatment was effective.[11]
- Analysis: Following incubation, cells or supernatant can be harvested for downstream analysis, such as Western blotting to assess protein cleavage, viral plaque assays, or functional assays.

Visualizing Experimental Design and Mechanism



Experimental Workflow for Decanoyl-RVKR-CMK Preparation and Use





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